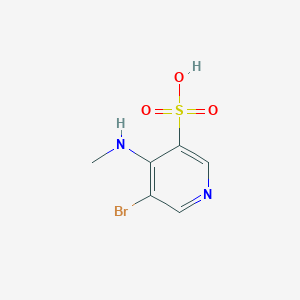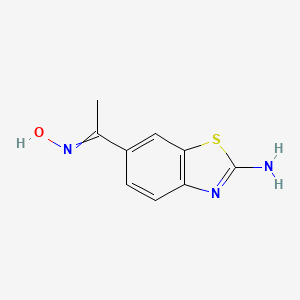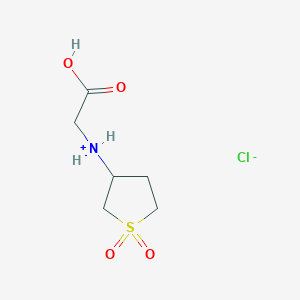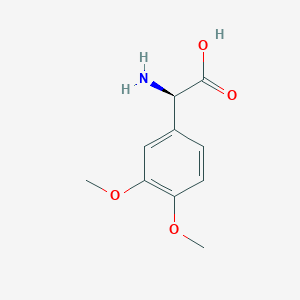
2-Amino-5-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-4-one is a heterocyclic compound that contains an oxazolone ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and oxazolone functional groups makes it a versatile molecule for chemical modifications and reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylacetic acid derivatives with urea or thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazolone ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-Amino-5-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can lead to the formation of amino alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolone derivatives, while reduction can produce amino alcohols.
科学的研究の応用
2-Amino-5-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It can be used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of 2-Amino-5-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-4-one involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the oxazolone ring can participate in various chemical interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
類似化合物との比較
Similar Compounds
2-Amino-5-methyl-5-phenyl-4,5-dihydro-1,3-oxadiazole: Similar structure but contains an oxadiazole ring instead of an oxazolone ring.
2-Amino-5-methyl-5-phenyl-4,5-dihydro-1,3-thiazole: Contains a thiazole ring, which includes sulfur instead of oxygen.
2-Amino-5-methyl-5-phenyl-4,5-dihydro-1,3-imidazole: Contains an imidazole ring, which has two nitrogen atoms in the ring.
Uniqueness
2-Amino-5-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-4-one is unique due to the presence of the oxazolone ring, which imparts specific chemical reactivity and biological activity. The combination of the amino group and the oxazolone ring allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C10H10N2O2 |
|---|---|
分子量 |
190.20 g/mol |
IUPAC名 |
2-imino-5-methyl-5-phenyl-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C10H10N2O2/c1-10(7-5-3-2-4-6-7)8(13)12-9(11)14-10/h2-6H,1H3,(H2,11,12,13) |
InChIキー |
ZZKKTBJVKPWZED-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=O)NC(=N)O1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl 1-{[(1-ethyl-1H-imidazol-2-yl)methyl]amino}-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B11820793.png)
![N-[1-(6-chloro-1-methyl-1h-indol-3-yl)ethylidene]hydroxylamine](/img/structure/B11820811.png)



![tert-butyl (3aS,6aS)-3a-amino-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B11820826.png)


![1-[4-(Aminomethyl)piperidin-1-yl]ethanone;oxalate](/img/structure/B11820835.png)
![1-[4-(1H-imidazol-1-yl)phenyl]ethanone oxime](/img/structure/B11820838.png)

![1,2-Ethanediamine, N1-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-](/img/structure/B11820851.png)

